Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate
Description
Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate is a chiral amino acid ester featuring a (3S)-configured stereocenter, an amino group at the β-position, and a para-hydroxy, meta-methyl-substituted phenyl ring.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)13)9(12)6-11(14)15-2/h3-5,9,13H,6,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
JKZRFVPJVAETRX-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](CC(=O)OC)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Esterification of the Corresponding Carboxylic Acid
The most common and direct synthetic route to Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate is the esterification of (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid with methanol. This reaction typically employs a strong acid catalyst, such as sulfuric acid, to promote the formation of the methyl ester under reflux conditions.
Reaction :
$$
\text{(3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid} + \text{CH}3\text{OH} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}2\text{O}
$$-
- Catalyst: Concentrated sulfuric acid or other strong acid catalysts
- Temperature: Reflux temperature of methanol (~65 °C)
- Time: Several hours to ensure complete esterification
Notes :
The stereochemistry at the 3S position is preserved during esterification, as the reaction conditions are mild enough to avoid racemization.
Industrial Scale Synthesis
In industrial contexts, the synthesis is optimized for yield, purity, and environmental impact:
Continuous Flow Reactors : These reactors allow for precise control of reaction time, temperature, and mixing, leading to improved yield and product consistency.
Immobilized Acid Catalysts : Use of solid acid catalysts (e.g., sulfonated resins) enables easier catalyst recovery and reuse, reducing waste.
-
- Solvent-free or minimal solvent processes
- Use of renewable catalysts or biocatalysts for esterification
- Reduction of hazardous waste generation
These innovations improve scalability and sustainability while maintaining product quality.
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Effect on Reaction |
|---|---|---|
| Catalyst type | Sulfuric acid, p-toluenesulfonic acid | Strong acids increase esterification rate |
| Catalyst concentration | 0.1–1.0 mol% relative to acid | Higher concentration accelerates reaction |
| Temperature | 60–70 °C (methanol reflux) | Higher temperature favors ester formation |
| Reaction time | 4–12 hours | Longer time ensures completion but may risk racemization if excessive |
| Methanol excess | 3–10 equivalents | Drives equilibrium towards ester product |
| Water removal | Continuous removal or azeotropic distillation | Shifts equilibrium to ester formation |
Alternative Synthetic Routes
Though esterification is the predominant method, alternative or complementary approaches include:
Enzymatic Esterification : Lipase-catalyzed esterification under mild conditions offers stereospecificity and environmental benefits but may have lower throughput.
Activated Ester Intermediates : Conversion of the carboxylic acid to an activated ester (e.g., acid chloride or anhydride) followed by reaction with methanol can enhance reaction rates but requires careful control to avoid side reactions.
Purification and Characterization
Post-synthesis, purification typically involves:
Extraction : Removal of acid catalyst and unreacted starting materials by aqueous washes.
Crystallization : To isolate the pure methyl ester.
Chromatography : If needed, for further purification.
Characterization confirms the structure and stereochemistry, using:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass Spectrometry (MS)
- Optical rotation measurements to confirm chirality
- High-Performance Liquid Chromatography (HPLC) for purity
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed esterification | Sulfuric acid, reflux in methanol | Simple, high yield, preserves stereochemistry | Requires strong acid, possible side reactions |
| Continuous flow esterification | Immobilized acid catalysts, controlled flow | Scalable, efficient, reproducible | Requires specialized equipment |
| Enzymatic esterification | Lipases, mild conditions | Environmentally friendly, stereospecific | Lower throughput, cost of enzymes |
| Activated ester intermediate | Acid chloride or anhydride, methanol | Faster reaction rates | More reactive intermediates, handling hazards |
Chemical Reactions Analysis
Types of Reactions: Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde.
Reduction: Formation of 3-amino-3-(4-hydroxy-3-methylphenyl)propan-1-ol.
Substitution: Formation of 3-amino-3-(4-chloro-3-methylphenyl)propanoate.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H13NO3
- Molecular Weight : 195.21 g/mol
- CAS Number : 177966-65-3
- IUPAC Name : Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate
The compound features a chiral center, contributing to its biological activity. Its structure includes an amino group, a hydroxyl group, and a propanoate moiety, which are crucial for its interaction with biological targets.
Medicinal Chemistry
Antioxidant Activity
Research indicates that methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate exhibits antioxidant properties. It has been studied for its potential to scavenge free radicals, which can contribute to oxidative stress-related diseases. In vitro studies have demonstrated its ability to reduce oxidative damage in cellular models, suggesting potential applications in preventing or treating conditions like neurodegeneration and cardiovascular diseases.
Neuroprotective Effects
Case studies have highlighted the neuroprotective effects of this compound against neurotoxicity induced by various agents. For instance, it has shown promise in protecting neuronal cells from apoptosis in models of Alzheimer’s disease by modulating signaling pathways associated with cell survival and inflammation.
Pharmaceutical Applications
Drug Development
this compound serves as a lead compound in the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that enhance potency and selectivity for specific biological targets. Researchers are exploring derivatives of this compound for improved efficacy against cancer and other chronic diseases.
Formulation Studies
In pharmaceutical formulation studies, this compound has been evaluated for its solubility and stability profiles. These studies are crucial for developing effective drug delivery systems that maximize therapeutic effects while minimizing side effects.
-
Neuroprotection in Alzheimer’s Models
A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in transgenic mice models of Alzheimer’s disease. The results indicated significant reductions in amyloid plaque formation and improved cognitive function compared to control groups. -
Antioxidant Efficacy Assessment
In vitro assays conducted on human neuronal cell lines demonstrated that treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels, supporting its role as a potent antioxidant agent.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid ()
- Structure : Lacks the methyl ester and meta-methyl group, featuring a free carboxylic acid and a para-hydroxyphenyl group.
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate ()
- Structure : Para-trifluoromethyl group.
- Impact: The strong electron-withdrawing CF₃ group enhances metabolic stability and resistance to oxidative degradation.
Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate ()
- Structure : Additional sulfanyl and hydroxy groups; methoxy substituent.
- Impact : The methoxy group (electron-donating) increases solubility in polar solvents, while the sulfanyl moiety may introduce disulfide bond formation risks. Molecular weight (333.40 g/mol) is higher, suggesting reduced permeability .
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride ()
- Structure : Single meta-chloro substituent; hydrochloride salt.
- Impact: The chloro group moderately increases lipophilicity compared to hydroxylated analogs.
Purity and Industrial Relevance
- High-purity intermediates (e.g., ≥97% purity in ) are critical for pharmaceutical manufacturing, ensuring reproducibility in downstream applications .
Tabulated Comparison of Key Compounds
Table 1: Structural and Physicochemical Comparison
*Target compound; data inferred from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
